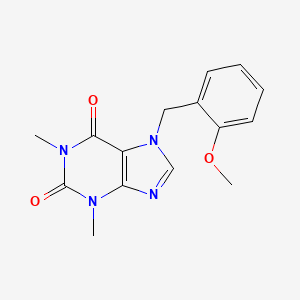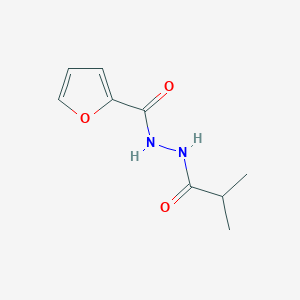![molecular formula C14H10BrNO B5880269 3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)
3-[(4-bromophenoxy)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromophenoxy)methyl]benzonitrile, commonly known as BPN, is a compound that has gained significant attention in the scientific community due to its potential application in the field of drug discovery. BPN is a potent and selective antagonist of the P2X4 receptor, a member of the ATP-gated ion channel family, which is involved in a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration.
Wirkmechanismus
BPN acts as a selective antagonist of the P2X4 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X4 receptor is primarily expressed in microglia and is involved in the regulation of microglial activation and neuroinflammation. BPN binds to the ATP-binding site of the P2X4 receptor and prevents the channel from opening, thereby inhibiting the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPN has been shown to have several biochemical and physiological effects, including the inhibition of microglial activation and the reduction of pro-inflammatory cytokine release. Moreover, BPN has been found to improve cognitive function in animal models of Alzheimer's disease and reduce neuropathic pain in animal models of nerve injury. BPN has also been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPN is its selectivity for the P2X4 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Moreover, BPN has been shown to have a good safety profile in animal studies, which makes it a promising candidate for further preclinical and clinical development. However, one of the limitations of BPN is its relatively low potency, which may limit its efficacy in certain disease models. Moreover, the synthesis of BPN is relatively complex and requires several steps, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the research on BPN, including the development of more potent analogs, the investigation of its efficacy in various disease models, and the exploration of its potential therapeutic applications in humans. Moreover, the elucidation of the molecular mechanisms underlying the effects of BPN on microglial activation and neuroinflammation may provide new insights into the pathogenesis of various neurological disorders and lead to the development of novel therapeutic strategies.
Synthesemethoden
The synthesis of BPN involves a series of chemical reactions that start with the reaction of 4-bromophenol with formaldehyde to produce 4-bromobenzyl alcohol. The alcohol is then treated with potassium carbonate and benzyl chloride to form 4-bromobenzyl chloride, which is subsequently reacted with 3-cyanobenzyl alcohol in the presence of potassium carbonate and dimethylformamide to yield BPN. The overall yield of BPN is around 25%, and the compound can be purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
BPN has been extensively studied for its potential application in the treatment of various diseases, including chronic pain, neuropathic pain, and neurodegenerative disorders. The P2X4 receptor, which is the target of BPN, is involved in the regulation of microglial activation and neuroinflammation, which are key processes in the development of these diseases. BPN has been shown to inhibit the activation of microglia and reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, in various animal models of disease. Moreover, BPN has been found to improve cognitive function in animal models of Alzheimer's disease and reduce neuropathic pain in animal models of nerve injury.
Eigenschaften
IUPAC Name |
3-[(4-bromophenoxy)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-4-6-14(7-5-13)17-10-12-3-1-2-11(8-12)9-16/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDQMNDLSRSDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenoxy)methyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)



![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)
![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)



